molecular formula C5H8ClF2NO2 B2538142 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride CAS No. 1779788-81-6

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2538142
CAS No.: 1779788-81-6
M. Wt: 187.57
InChI Key: XSSUBTKTJGVHAW-UHFFFAOYSA-N
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Description

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H7F2NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two fluorine atoms at the 4-position and a carboxylic acid group at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in the formation of azides or thiol derivatives .

Scientific Research Applications

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of two fluorine atoms at the 4-position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

4,4-difluoropyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2.ClH/c6-5(7)2-8-1-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSUBTKTJGVHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779788-81-6
Record name 4,4-difluoropyrrolidine-3-carboxylic acid hydrochloride
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